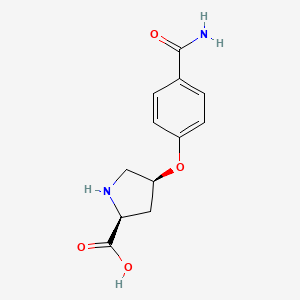
(4S)-4-(4-Carbamoylphenoxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(4-Carbamoylphenoxy)-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a proline moiety linked to a phenoxy group with a carbamoyl substituent. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Carbamoylphenoxy)-L-proline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This can be achieved by reacting a suitable phenol derivative with a carbamoyl chloride under basic conditions to form the carbamoylphenoxy compound.
Coupling with L-Proline: The carbamoylphenoxy intermediate is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Carbamoylphenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-(4-Carbamoylphenoxy)-L-proline: The enantiomer of (4S)-4-(4-Carbamoylphenoxy)-L-proline with a different spatial arrangement of atoms.
4-(4-Carbamoylphenoxy)-L-proline: A compound lacking the stereochemical specification, which may result in a mixture of enantiomers.
4-(4-Carbamoylphenoxy)-D-proline: The D-enantiomer of the compound, which may exhibit different biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
876752-29-3 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1 |
InChI Key |
MNSHCOQYXKVRQM-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















